molecular formula C13H16N2O2 B1604281 tert-butyl 1H-indol-7-ylcarbamate CAS No. 886365-44-2

tert-butyl 1H-indol-7-ylcarbamate

Cat. No.: B1604281
CAS No.: 886365-44-2
M. Wt: 232.28 g/mol
InChI Key: MPLIGTYBXHCNHS-UHFFFAOYSA-N
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Description

tert-butyl 1H-indol-7-ylcarbamate is a carbamate-protected indole derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyloxycarbonyl (Boc) group attached to the nitrogen of the indole ring at the 7-position. This compound serves as a key building block for modifying indole scaffolds, which are prevalent in bioactive molecules due to their role in interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-(1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLIGTYBXHCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649627
Record name tert-Butyl 1H-indol-7-ylcarbamate
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-44-2
Record name 1,1-Dimethylethyl N-1H-indol-7-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-44-2
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Record name tert-Butyl 1H-indol-7-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886365-44-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-indol-7-ylcarbamate typically involves the reaction of 1H-indole-7-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 1H-indole-7-carboxylic acid in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-indol-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives at the 3-position.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • Structural Features : The compound consists of a tert-butyl group attached to an indole moiety, which is known for its biological activity and versatility in chemical reactions.

Organic Synthesis

tert-butyl 1H-indol-7-ylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating derivatives with enhanced biological activities.

Pharmaceutical Development

Research indicates that this compound exhibits potential biological activities, particularly in:

  • Anticancer Research : Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells by interacting with specific molecular targets.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against Staphylococcus aureus. The findings demonstrated that this compound exhibited significant antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 1H-indol-7-ylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Substituents at the 3- and 4-positions of the indole ring significantly alter the compound’s electronic, steric, and solubility profiles. Key analogs include:

Compound Name Substituents (Position) Key Modifications Impact on Properties
This compound None (parent compound) Boc-protected indole Moderate lipophilicity; serves as a versatile synthetic intermediate
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate 3-CN, 4-Ethyl Cyano (electron-withdrawing), ethyl (lipophilic) Increased polarity due to CN; enhanced metabolic stability
tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate 3-CHO, 4-Ethyl Formyl (reactive aldehyde), ethyl Aldehyde enables further derivatization (e.g., Schiff base formation); ethyl enhances lipophilicity

Key Observations :

  • Lipophilic groups (e.g., ethyl) may increase membrane permeability but reduce aqueous solubility .
  • Reactive groups (e.g., CHO) make the compound a strategic intermediate for synthesizing libraries of derivatives .

Methodologies for Comparative Analysis

Analytical Techniques

  • Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMCs) in amphiphilic analogs, providing insights into self-assembly behavior (e.g., quaternary ammonium compounds) .
  • Chromatography and Spectroscopy : Essential for characterizing purity, stability, and substituent effects in carbamate derivatives.

Computational Approaches

  • Structural Similarity Metrics : Methods like molecular fingerprinting and Tanimoto coefficients quantify similarity, guiding virtual screening for drug discovery .
  • QSAR Modeling : Predicts bioactivity based on substituent patterns, as seen in studies linking nitro groups to antimycobacterial effects .

Biological Activity

Tert-butyl 1H-indol-7-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features an indole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group provides steric hindrance, potentially influencing the compound's binding affinity and selectivity for its targets. The carbamate moiety can participate in hydrogen bonding, further modulating its biological activity.

The mechanism of action of this compound involves:

  • Interaction with Enzymes and Receptors : The indole ring can bind to specific sites on proteins, altering their activity.
  • Steric Hindrance : The tert-butyl group affects how the compound interacts with biological targets, impacting its efficacy.
  • Hydrogen Bonding : The carbamate group enhances interactions with target proteins through hydrogen bonds.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : These compounds have demonstrated activity against various bacterial and fungal strains.
  • Anti-inflammatory Activities : Indole derivatives are also being explored for their potential to modulate inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity. Below is a summary table highlighting key differences among related compounds:

Compound NameStructural FeaturesNotable Biological Activity
This compoundIndole ring with a tert-butyl group at position 7Anticancer, antimicrobial
1H-indole-7-carboxylic acidParent compound without tert-butylBaseline for comparison
Tert-butyl (1H-indol-3-yl)methylcarbamateMethyl substituent at position 3Varied reactivity
Tert-butyl ((1H-indol-7-yl)methyl)(allyl)carbamateContains an allyl groupUnique reactivity due to allyl substitution

This table illustrates how the position and nature of substituents can lead to different chemical properties and biological activities among indole derivatives.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indole derivatives, this compound was found to significantly inhibit the proliferation of human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial agents .

Research Findings

Recent studies have highlighted the importance of optimizing the metabolic stability of compounds like this compound. Computational approaches have been employed to enhance its pharmacokinetic properties while maintaining biological efficacy. These findings underscore the importance of structure-activity relationship (SAR) studies in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 1H-indol-7-ylcarbamate
Reactant of Route 2
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